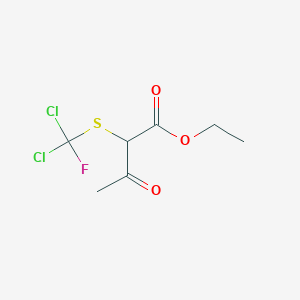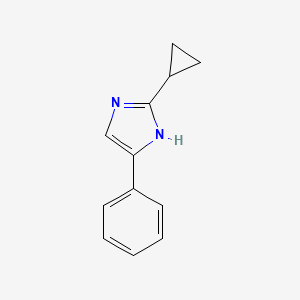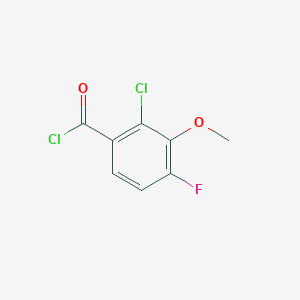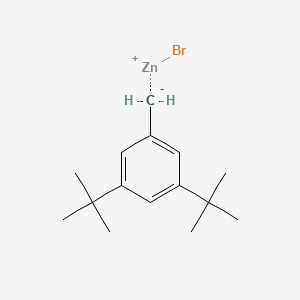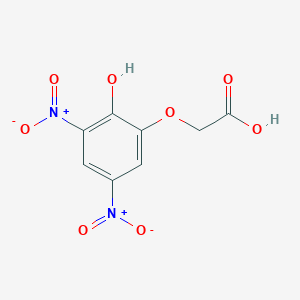
2-(2-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of boronic acid, specifically (2-Ethoxy-3-fluorophenyl)boronic acid . It is used in various scientific research and has a molecular weight of 183.97 .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a 2-ethoxy-3-fluorophenyl group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis
This compound has a molecular weight of 183.97 . It is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not available from the search results .Scientific Research Applications
2-(2-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in a variety of scientific research applications, including organic synthesis, coordination chemistry, and biological research. In organic synthesis, this compound can be used as a reagent or catalyst in a variety of reactions. In coordination chemistry, this compound can be used as a ligand to form coordination complexes with metals. In biological research, this compound can be used as a fluorescent probe to study the effects of small molecules on biological systems.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not fully understood. However, it is believed that this compound interacts with biological molecules, such as proteins, through hydrogen bonding and electrostatic interactions. This compound is also known to form coordination complexes with metals, which may play a role in its biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cell culture studies, this compound has been shown to inhibit the growth of certain cancer cells, as well as to induce apoptosis in certain cell lines. This compound has also been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes. In animal studies, this compound has been shown to have anti-inflammatory and anti-allergic effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(2-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in lab experiments is that it is a relatively inexpensive and easy-to-synthesize compound. Additionally, this compound is a versatile compound that can be used in a variety of scientific applications. However, there are some limitations to using this compound in lab experiments. For example, this compound is a relatively new compound, so there is limited data available on its effects in biological systems. Additionally, this compound is a relatively unstable compound, so it is important to store it properly in order to maintain its activity.
Future Directions
The potential future directions for 2-(2-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane research are numerous. One potential direction is to further investigate the mechanism of action of this compound in order to better understand its biochemical and physiological effects. Additionally, further studies could be conducted to explore the potential therapeutic applications of this compound, such as its use in the treatment of cancer or other diseases. Additionally, further studies could be conducted to explore the potential of this compound as a fluorescent probe for biological research. Finally, further studies could be conducted to explore the potential of this compound as a reagent or catalyst in organic synthesis and coordination chemistry.
Synthesis Methods
2-(2-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized from commercially available starting materials using a three-step procedure. The first step involves the reaction of 2-ethoxy-3-fluorophenol with tetramethyl-1,3,2-dioxaborolane in the presence of a base to form the desired product. The second step involves the purification of the product by column chromatography. Finally, the third step involves the recrystallization of the product in a suitable solvent.
Safety and Hazards
This compound is classified as a warning under the GHS classification . It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .
properties
IUPAC Name |
2-(2-ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-6-17-12-10(8-7-9-11(12)16)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADVVLLZAQOYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



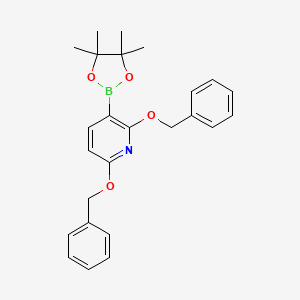

![(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride](/img/structure/B6296879.png)


![2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90%](/img/structure/B6296889.png)
